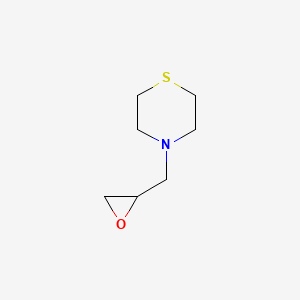

4-(Oxiran-2-ylmethyl)thiomorpholine

Descripción general

Descripción

4-(Oxiran-2-ylmethyl)thiomorpholine is a chemical compound with the molecular formula C7H13NOS . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of thiomorpholine involves a two-step process. The key step is the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . Thiomorpholine is subsequently obtained by base-mediated cyclization . Another synthesis method involves the reaction of morpholine with epichlorohydrine followed by treatment with sodium hydroxide .Molecular Structure Analysis

The molecular structure of 4-(Oxiran-2-ylmethyl)thiomorpholine consists of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom . The molecular weight of this compound is 159.25 g/mol.Aplicaciones Científicas De Investigación

1. Green Polymerization

- Application Summary: The compound is used in the synthesis and cationic polymerization of a new monomer . The green polymerization of 4-(Oxiran-2-ylmethyl)morpholine was performed in bulk under suitable conditions .

- Methods of Application: The monomer was prepared by the reaction of morpholine with epichlorohydrine followed by treatment with sodium hydroxide . The polymerization was performed at a temperature of 40°C using an activated smectite clay catalyst, known as Maghnite-H+ .

- Results: The products were confirmed by infrared spectroscopy (IR) and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), and characterized by intrinsic viscosity .

2. Precursor in Medicinal Chemistry

- Application Summary: 4-(4-Nitrophenyl)thiomorpholine, a compound structurally similar to 4-(Oxiran-2-ylmethyl)thiomorpholine, has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .

- Methods of Application: The compound was synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . It was structurally characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .

- Results: The thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

Propiedades

IUPAC Name |

4-(oxiran-2-ylmethyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c1-3-10-4-2-8(1)5-7-6-9-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGHDRUSLXXOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Oxiran-2-ylmethyl)thiomorpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1420185.png)

![5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1420194.png)

![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)

![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)

![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)